molecular formula C8H5ClN2O2 B1349581 2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 522604-25-7

2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No. B1349581
M. Wt: 196.59 g/mol
InChI Key: CPVGSYXZACHSFJ-UHFFFAOYSA-N
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Description

2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H5ClN2O2 . It has a molecular weight of 196.59 and is typically stored at room temperature . The compound is usually available in powder form .


Molecular Structure Analysis

The InChI code for 2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid is 1S/C8H5ClN2O2/c9-7-6 (8 (12)13)11-4-2-1-3-5 (11)10-7/h1-4H, (H,12,13) . This indicates the presence of 8 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid has a density of 1.6±0.1 g/cm3 . It has a molar refractivity of 47.6±0.5 cm3 . The compound has 4 hydrogen bond acceptors and 1 hydrogen bond donor . Its polar surface area is 55 Å2 .

Scientific Research Applications

Coordination Polymers and Supramolecular Frameworks

2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid is utilized in constructing coordination polymers with varying dimensionalities. A study by Yin et al. (2021) explored its use in forming zero-dimensional complexes and one-dimensional coordination polymers, further assembled into three-dimensional supramolecular frameworks. These structures have potential applications in photoluminescence and magnetism (Yin, Li, Yan, & Yong, 2021).

Optical Properties and Phosphorescence

Ge et al. (2014) synthesized derivatives of 2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid, demonstrating their unique fluorescence spectral characteristics. These derivatives show potential for applications in creating materials with specialized optical properties (Ge, Jia, Wang, Sun, Duan, & Wang, 2014).

Chemical Synthesis and Antitumor Activity

The compound's derivatives are also explored in chemical syntheses for diverse applications. Liu et al. (2020) synthesized substituted imidazo[1,2-α]pyridine ligands using 2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid and investigated their antitumor activity on human myocardial aneurysm cells (Liu, Zhuo, Chen, Han, Wang, & Hou, 2020).

Advanced Materials Synthesis

Another application lies in the synthesis of advanced materials. Xiao et al. (2015) reported a transition-metal-free chlorocyclization of amines with carboxylic acids using derivatives of 2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid. This method offers a novel approach to synthesize substituted imidazo[1, 2-α]pyridines, valuable in material science (Xiao, Xie, Bai, Deng, Jiang, & Zeng, 2015).

Scientific Research Applications of 2-Chloroimidazo[1,2-a]pyridine-3-carboxylic Acid

1. Coordination Polymers and Supramolecular Frameworks

2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid has been utilized in the construction of coordination polymers with diverse dimensional structures. Yin et al. (2021) synthesized zero-dimensional complexes and one-dimensional coordination polymers from this compound. These structures were further assembled into porous three-dimensional supramolecular frameworks, demonstrating the compound's potential in material science and nanotechnology (Yin, Li, Yan, & Yong, 2021).

2. Optical Properties and Phosphorescence

Ge et al. (2014) explored the synthesis of novel derivatives from 2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid, which exhibited unique fluorescence spectral characteristics. This study indicated potential applications in the development of materials with specialized optical properties (Ge, Jia, Wang, Sun, Duan, & Wang, 2014).

3. Antitumor Activity

Liu et al. (2020) utilized substituted imidazo[1,2-α]pyridine ligands derived from 2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid for constructing novel Cu(II)-based coordination complexes. These complexes were evaluated for their inhibitory effects on human myocardial aneurysm cells, highlighting their potential in medicinal chemistry and cancer research (Liu, Zhuo, Chen, Han, Wang, & Hou, 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-chloroimidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-7-6(8(12)13)11-4-2-1-3-5(11)10-7/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVGSYXZACHSFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368240
Record name 2-chloroimidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836942
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid

CAS RN

522604-25-7
Record name 2-chloroimidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloroimidazo[1,2-a]pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WP Jiang, GP Yong - Polyhedron, 2019 - Elsevier
A new 3-position substituted imidazo[1,2-a]pyridine ligand, namely, 5-(2-chloroimidazo[1,2-a]pyridine-3-carboxamido) isophthalic acid (H 2 L) was synthesized and characterized by 1 H …
Number of citations: 7 www.sciencedirect.com

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